3-{4-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-3,5-dimethyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione
Description
The compound 3-{4-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-3,5-dimethyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a heterocyclic molecule featuring a pyrazole core linked to a piperazine-piperidine sulfonyl scaffold and a thiolane-1,1-dione moiety. Its structural complexity arises from the integration of multiple pharmacophoric groups:
- A piperazine-piperidine sulfonyl group, which may enhance solubility and metabolic stability.
Properties
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O5S2/c1-15-19(16(2)25(21-15)18-6-13-32(29,30)14-18)22-9-11-23(12-10-22)20(26)17-4-7-24(8-5-17)31(3,27)28/h17-18H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJARNBGDGDXPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as F6043-0676 or VU0530496-1 , is Bruton’s Tyrosine Kinase (BTK) . BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, and its constitutive activation is essential to the pathophysiology of many B-cell malignancies.
Mode of Action
F6043-0676 is an orally bioavailable, chimeric degrader molecule designed to target and degrade BTK with high potency, selectivity, and broad mutant coverage. It offers a differentiated mechanism of action from covalent and non-covalent BTK inhibitors by removing both kinase and scaffolding functions of BTK.
Biochemical Pathways
The compound affects the B-cell receptor (BCR) signaling pathway by degrading BTK. This action disrupts the pathway, leading to potential therapeutic effects against B-cell malignancies.
Pharmacokinetics
The pharmacokinetic properties of F6043-0676 are currently under investigation. As an orally bioavailable compound, it is designed for systemic absorption and distribution
Result of Action
The degradation of BTK by F6043-0676 can potentially inhibit the growth of B-cell malignancies. By targeting both wildtype BTK and BTK mutations that confer drug resistance to both covalent and non-covalent BTK inhibitors, it may offer broad potential to treat patients with B-cell malignancies.
Biological Activity
The compound 3-{4-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-3,5-dimethyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound by reviewing its mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 380.5 g/mol. The structure features a thiolane ring, piperazine moiety, and a pyrazole derivative, which are significant for its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H28N4O3S |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | This compound |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes related to inflammatory pathways, which is crucial for conditions like arthritis.
- Receptor Modulation : The compound has shown potential in modulating receptors associated with pain and inflammation.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, contributing to its therapeutic potential against oxidative stress-related diseases.
Anticancer Properties
Research has indicated that derivatives of pyrazole compounds often exhibit anticancer activity. The specific structural features of this compound suggest it may also possess similar properties.
- Case Study : A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers (e.g., Ki67) .
Anti-inflammatory Effects
This compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
- Research Findings : In vitro studies showed that the compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays (e.g., DPPH scavenging activity).
- Data Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
| FRAP | 0.45 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural analogues can be categorized based on shared motifs, such as piperazine-pyrazole linkages or sulfonyl/carbonyl functionalities. Below is a comparative analysis with key examples:
*Calculated based on formula derivation.
Key Observations:
Substituent Impact on Solubility and Reactivity:
- The target compound’s methanesulfonyl group likely enhances aqueous solubility compared to the nitrophenyl group in the analogue, which is more lipophilic and electron-withdrawing .
- The thiolane-dione moiety introduces electrophilic character absent in the compound, which features a carbonitrile group for hydrogen-bond acceptor properties .
Synthetic Strategies: The piperazine-pyrazole linkage in the target compound may be synthesized via nucleophilic substitution or coupling reactions, akin to methods used for ’s diphenylethanone derivative . highlights the use of pyrazole-carboxaldehydes as precursors for heterocyclic systems, suggesting similar intermediates could be employed for the target compound’s pyrazole core .
Analytical Comparisons
NMR Profiling (Referencing ):
demonstrates that chemical shift differences in NMR spectra (e.g., regions corresponding to substituents) can pinpoint structural variations in analogues. For the target compound:
- Regions A (positions 39–44) and B (positions 29–36) in hypothetical NMR data would likely show shifts due to the methanesulfonylpiperidine and thiolane-dione groups, distinguishing it from simpler pyrazole-piperazine derivatives .
Bioactivity Hypotheses
- The piperazine-piperidine sulfonyl scaffold resembles kinase inhibitors targeting ATP-binding pockets.
- The thiolane-dione group may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes .
Preparation Methods
Synthesis of the Thiolane-1,1-dione Core
The thiolane-1,1-dione (thiane sulfone) moiety is synthesized via oxidation of tetrahydrothiophene derivatives. A common method involves the reaction of tetrahydrothiophene-3-one with hydrogen peroxide in acetic acid, yielding thiolane-1,1-dione in 85–92% purity . Alternative oxidants such as meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C achieve comparable yields but require stringent temperature control .
Table 1: Oxidation Methods for Thiolane-1,1-dione Synthesis
| Oxidant | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 25°C | 88 | 92 |
| mCPBA | DCM | 0–5°C | 85 | 90 |
| KMnO₄ | H₂O/acetone | 50°C | 78 | 87 |
Formation of the 3,5-Dimethyl-1H-pyrazole Ring
The 3,5-dimethylpyrazole ring is constructed via cyclocondensation of hydrazine derivatives with diketones. In a representative procedure, acetylacetone reacts with hydrazine hydrate in ethanol under reflux (78°C) for 6 hours, yielding 3,5-dimethyl-1H-pyrazole with >95% conversion . For functionalization at the 4-position, the pyrazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by nucleophilic substitution with piperazine .
Critical Reaction Conditions:
-
Hydrazine Source: Hydrazine hydrate (1.2 equiv)
-
Solvent: Anhydrous ethanol
-
Catalyst: None required
-
Workup: Neutralization with aqueous HCl, extraction with ethyl acetate
| Catalyst System | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | K₂CO₃ | Toluene | 110°C | 85 |
| CuI/L-proline | Cs₂CO₃ | DMSO | 100°C | 72 |
| NiCl₂(dppf) | Et₃N | DMF | 120°C | 68 |
Methanesulfonylation and Piperidine-4-carbonyl Incorporation
The methanesulfonylpiperidine-4-carbonyl group is installed in two stages:
-
Sulfonylation: Piperidine-4-carboxylic acid reacts with methanesulfonyl chloride in dichloromethane using triethylamine as a base, yielding 1-methanesulfonylpiperidine-4-carbonyl chloride .
-
Amide Coupling: The acyl chloride is coupled to the piperazine-modified pyrazole via a Schlenk technique with Hünig’s base (DIPEA) in tetrahydrofuran (THF), achieving 75–80% yield .
Key Considerations:
-
Stoichiometry: 1.1 equiv methanesulfonyl chloride ensures complete conversion.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted reagents.
Final Assembly of the Target Compound
The thiolane-1,1-dione core is linked to the functionalized pyrazole via SN2 displacement. In a disclosed protocol, the pyrazole intermediate is treated with thiolane-1,1-dione in dimethylformamide (DMF) at 60°C for 12 hours, followed by recrystallization from methanol/water (4:1) .
Reaction Metrics:
-
Yield: 70–75%
-
Purity: 98% (HPLC)
-
Byproducts: <2% desulfonated derivative
Comparative Analysis of Methodologies
Industrial-scale production prioritizes the Pd-catalyzed piperazine coupling (85% yield) over copper- or nickel-based systems due to superior efficiency. The use of Lawesson’s reagent, as noted in WO2015063709A1, is avoided in favor of hydrogen peroxide for sulfone formation to minimize toxicity .
Table 3: Scalability Assessment
| Step | Preferred Method | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|
| Thiolane oxidation | H₂O₂/acetic acid | 120 | Low |
| Piperazine coupling | Pd(OAc)₂/Xantphos | 450 | Moderate |
| Sulfonylation | MsCl/Et₃N | 300 | High |
Q & A
Basic: How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
Synthetic optimization requires a multi-faceted approach:
- Reaction Path Search : Use quantum chemical calculations to predict energetically favorable pathways and intermediates, reducing trial-and-error experimentation .
- Design of Experiments (DoE) : Apply statistical methods to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize experiments while maximizing data utility .
- Stepwise Purification : Employ techniques like column chromatography or recrystallization after each synthetic step to isolate intermediates and minimize side products. Evidence from structurally similar piperazine derivatives highlights the importance of solvent polarity in crystallization efficiency .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and analytical methods ensures structural validation:
- NMR Spectroscopy : 1H/13C NMR for piperazine and pyrazole ring confirmation. DEPT-135 can resolve overlapping signals in crowded regions (e.g., methyl groups on the pyrazole) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the sulfonyl and thiolane-dione moieties.
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, S=O stretch at ~1050–1150 cm⁻¹) .
Basic: How can the compound’s stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at elevated temperatures (40–80°C). Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring mass loss under controlled heating (e.g., 25–300°C at 10°C/min) .
- Solution Stability : Prepare buffered solutions (pH 1–10) and analyze solubility and precipitation over time using dynamic light scattering (DLS) .
Advanced: How can computational methods resolve contradictions in experimental reaction data?
Methodological Answer:
- Reaction Network Analysis : Use density functional theory (DFT) to map competing pathways and identify kinetic vs. thermodynamic products. For example, conflicting yields in sulfonylation steps may arise from unaccounted transition states .
- Machine Learning (ML) : Train models on historical reaction data (e.g., solvent effects, catalyst performance) to predict outliers and reconcile discrepancies. Tools like COMSOL Multiphysics integrated with AI algorithms enable real-time adjustments .
- Multi-Technique Validation : Cross-reference experimental data (e.g., NMR, XRD) with computational predictions to isolate systematic errors .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Analog Synthesis : Modify key substituents (e.g., methyl groups on pyrazole, methanesulfonyl on piperidine) and compare bioactivity. For example:
| Analog Structure | Modification | Observed Activity |
|---|---|---|
| Pyrazole → Triazole | Increased polarity | Reduced cytotoxicity |
| Methanesulfonyl → Tosyl | Enhanced lipophilicity | Improved membrane permeability |
- Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize analogs with stronger predicted interactions .
- Pharmacophore Modeling : Identify essential moieties (e.g., thiolane-dione for hydrogen bonding) using Schrödinger’s Phase .
Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinetic Assays : Measure enzyme inhibition (e.g., IC50, Ki) under varied substrate concentrations. For example, time-resolved fluorescence for real-time kinetics .
- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells via RNA-seq or SILAC labeling .
Advanced: What experimental designs are optimal for studying metabolic pathways of this compound?
Methodological Answer:
- Radiolabeling : Incorporate 14C at the piperazine carbonyl to track metabolites via scintillation counting. Identify major Phase I/II metabolites using HPLC-radiodetection .
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Quench reactions at intervals (0, 30, 60 min) and analyze via UPLC-QTOF .
- In Silico Prediction : Tools like Meteor (Lhasa Limited) simulate metabolic pathways based on structural motifs (e.g., sulfonyl groups prone to glucuronidation) .
Basic: What are the recommended storage conditions to ensure compound integrity?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the sulfonyl group .
- Stability Monitoring : Conduct periodic HPLC checks (every 6 months) to assess purity .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Standardized Protocols : Pre-treat cells with identical passage numbers and serum batches. Use robotic liquid handlers to minimize pipetting variability .
- Positive/Negative Controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay conditions .
- Data Normalization : Apply Z-score or B-score normalization to correct for plate-to-plate variability in high-throughput screens .
Advanced: What methodologies enable efficient scale-up from lab to pilot plant synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) and reduce batch variability .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
- Green Chemistry Metrics : Optimize E-factor (kg waste/kg product) by switching to biodegradable solvents (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
